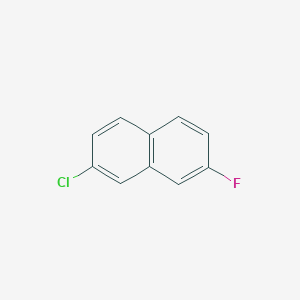

2-Chloro-7-fluoronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

59079-72-0 |

|---|---|

Molecular Formula |

C10H6ClF |

Molecular Weight |

180.60 g/mol |

IUPAC Name |

2-chloro-7-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |

InChI Key |

BFQBQSSVNPIXOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Chloro 7 Fluoronaphthalene Analogs

Nucleophilic Substitution Reactions in Halonaphthalenes

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for functionalizing aromatic rings. In halonaphthalenes, the presence of electron-withdrawing halogen substituents can facilitate these reactions, which typically proceed via an addition-elimination mechanism involving a resonance-stabilized intermediate (Meisenheimer complex). wikipedia.org The specific halogen, its position on the ring, and the nature of the nucleophile all play crucial roles in determining the reaction's feasibility and outcome.

Reactivity with Nitrogen and Sulfur Nucleophiles (e.g., amines, thiols)

Halonaphthalenes can react with various nitrogen and sulfur nucleophiles to form new carbon-nitrogen and carbon-sulfur bonds, which are pivotal in synthesizing a wide array of organic compounds, including pharmaceuticals and materials. researchgate.netchemrxiv.orgnih.gov

Nitrogen Nucleophiles: The reaction of halonaphthalenes with amines is a common method for introducing amino groups. For instance, the reaction of 1-fluoronaphthalene (B124137) with methylamine (B109427) can be achieved using a strong base like sodium hydride in a polar aprotic solvent such as DMSO. The electronegativity of the fluorine atom makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. evitachem.com Generally, the reaction with ammonia (B1221849) or amines requires specific conditions, often involving a solvent like ethanol (B145695) to prevent the formation of alcohol byproducts. youtube.com The basicity of the amine can also influence the reaction, with stronger bases potentially leading to elimination reactions in some substrates. libretexts.org In some cases, particularly with highly activated substrates, the reaction can proceed via a single electron transfer (SET) pathway. koreascience.kr

Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are potent nucleophiles and react readily with halonaphthalenes. libretexts.org Thiolates are generally more nucleophilic and less basic than their alkoxide counterparts, which often leads to cleaner substitution reactions with fewer side products from elimination. The reaction of sulfides with alkyl halides can lead to the formation of sulfonium (B1226848) salts. libretexts.orglibretexts.org The use of various sulfur-based nucleophiles like potassium thioacetate (B1230152) and potassium ethyl xanthogenate has been shown to be effective in reactions with iodonium (B1229267) salts. nih.gov

The table below summarizes the general reactivity of halonaphthalenes with nitrogen and sulfur nucleophiles.

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Nitrogen | |||

| Amine | Methylamine (CH₃NH₂) | N-Alkylnaphthalene | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMSO) |

| Ammonia | Ammonia (NH₃) | Aminonaphthalene | Ethanolic solution to prevent alcohol formation youtube.com |

| Sulfur | |||

| Thiolate | Sodium thiolate (RSNa) | Alkylthionaphthalene | Suitable solvent |

| Sulfide (B99878) | Dialkyl sulfide (R₂S) | Sulfonium salt | Alkyl halide reactant libretexts.orglibretexts.org |

Halogen Exchange Reactions (e.g., replacement of chloro by fluoro groups)

Halogen exchange, or the Finkelstein reaction, is a valuable method for synthesizing iodoalkanes from chloro- or bromoalkanes and can be adapted for aromatic systems. manac-inc.co.jp This type of reaction involves the substitution of one halogen for another. In the context of 2-Chloro-7-fluoronaphthalene, a potential transformation could be the replacement of the chlorine atom with another halogen. The synthesis of fluoronaphthalenes can be achieved through various methods, including the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. sciencemadness.org Another approach involves the reaction of a sulfonylated naphthol with an inorganic fluoride (B91410) in the presence of a copper catalyst and a bidentate ligand. google.com The conversion of chloro or bromo compounds to their iodo counterparts is typically accomplished using an alkali iodide in a polar solvent. manac-inc.co.jp Conversely, the introduction of fluorine can be more challenging and may require specialized fluorinating agents. thieme-connect.de

The table below outlines common halogen exchange reactions.

| Starting Halogen | Target Halogen | Reagent | General Conditions |

| Chloro/Bromo | Iodo | Alkali Iodide (e.g., NaI, KI) | Polar solvent (e.g., acetone, acetonitrile) manac-inc.co.jp |

| Chloro/Bromo | Fluoro | Fluorinating agents (e.g., SbF₅) | Specific catalysts and conditions may be required thieme-connect.de |

| Amino (via Diazonium Salt) | Fluoro | Fluoroboric acid (HBF₄) | Schiemann Reaction sciencemadness.org |

Oxidative and Reductive Transformations

The naphthalene (B1677914) ring system can undergo both oxidation and reduction, leading to a variety of functionalized products. The presence of halogen substituents can influence the regioselectivity and reactivity of these transformations.

Peroxy Acid Treatment of Substituted Naphthalenes

Peroxy acids are effective oxidizing agents for the degradation of persistent organic pollutants like PAHs. researchgate.net The treatment of substituted naphthalenes with a mixture of acetic acid, hydrogen peroxide, and a sulfuric acid catalyst can lead to the degradation of the aromatic structure. researchgate.net Studies on various substituted naphthalenes, including 2-chloronaphthalene (B1664065), have determined pseudo-first-order rate constants for this process. researchgate.net The reactivity in these oxidations is influenced by the electronic properties of the substituents. researchgate.net Another approach to the oxidation of naphthalenes involves using a biomimetic iron catalyst, which can lead to the formation of tetraol products. acs.org Halogenated naphthalenes, such as 2-chloronaphthalene, have been shown to provide satisfactory yields in these types of oxidations. acs.org

The table below shows the pseudo-first-order rate constants for the degradation of selected substituted naphthalenes by peroxy-acid treatment.

| Compound | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

| Naphthalene | 0.045 | 15.4 |

| 1-Methylnaphthalene | 0.076 | 9.1 |

| 2-Methylnaphthalene | 0.081 | 8.6 |

| 1-Fluoronaphthalene | 0.029 | 23.9 |

| 2-Chloronaphthalene | 0.026 | 26.7 |

| 1-Bromonaphthalene | 0.024 | 28.9 |

| 2-Bromonaphthalene | 0.025 | 27.7 |

| Data sourced from a study on the peroxy-acid treatment of substituted naphthalenes. researchgate.net |

Selective Reduction Pathways (e.g., hydride reductions)

The reduction of substituted naphthalenes can be achieved through various methods. Catalytic hydrogenation is a common approach for reducing the aromatic rings of naphthalenes to form tetralins and decalins. mdpi.com The reduction of disubstituted naphthalenes can also be carried out using potassium-graphite intercalate (C₈K) in tetrahydrofuran, offering an alternative to the Birch reduction. rsc.org The reduction of perfluorocycloaliphatic compounds using a sodium benzophenone (B1666685) radical anion can yield perfluorinated and highly fluorinated aromatic compounds. lookchem.com In the synthesis of compounds like (S)-duloxetine, the reduction of a ketone precursor is a key step, which can be achieved using borane (B79455) dimethyl sulfide in the presence of a chiral catalyst.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. msu.edu The mechanism generally involves a two-step process: the formation of a resonance-stabilized carbocation intermediate (arenium ion or σ-complex) followed by the loss of a proton to restore aromaticity. msu.edulibretexts.orglkouniv.ac.in

For substituted naphthalenes like this compound, the existing substituents direct the position of further substitution. Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating due to their inductive electron-withdrawing effects. dur.ac.uk In the case of this compound, the positions for electrophilic attack would be influenced by the combined directing effects of both halogens.

A common example of EAS is sulfonation. The sulfonation of 2-chloronaphthalene with sulfur trioxide initially yields a mixture of the 8-sulfonic acid (major product) and the 4-sulfonic acid (minor product). cdnsciencepub.com Further sulfonation leads to disubstituted products. cdnsciencepub.com The regioselectivity of these reactions is a complex interplay of electronic and steric factors.

The table below lists common electrophilic aromatic substitution reactions.

| Reaction Type | Electrophile (E⁺) | Typical Reagents | Product |

| Halogenation | Cl⁺ or Br⁺ | Cl₂ or Br₂ with a Lewis acid (e.g., FeCl₃) | Halogenated Naphthalene |

| Nitration | NO₂⁺ | HNO₃ with H₂SO₄ | Nitronaphthalene |

| Sulfonation | SO₃ or SO₃H⁺ | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Naphthalenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl with a Lewis acid (e.g., AlCl₃) | Alkylnaphthalene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl with a Lewis acid (e.g., AlCl₃) | Acylnaphthalene |

| Based on general electrophilic aromatic substitution reactions. msu.edu |

Metal-Mediated and Catalytic Reactivity

Carbon-Fluorine Bond Activation (e.g., Aluminium-mediated cyclization)

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are of significant interest in organic synthesis due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. mdpi.comnih.gov While C-F bonds are the strongest single bonds to carbon, making them generally unreactive, various metal-mediated strategies have been developed to achieve their cleavage. nih.gov

Aluminium-mediated C-F bond activation has emerged as a promising method. For instance, the treatment of 2-(biphenyl-2-yl)-1-fluoronaphthalenes with aluminium chloride (AlCl₃) leads to the selective cleavage of the C-F bond and subsequent intramolecular C-C bond formation, resulting in the exclusive synthesis of benzo[f]tetraphenes. rsc.org This reaction proceeds via a cyclization onto the carbon atom gamma to the original fluorine position. Interestingly, switching the aluminium reagent to γ-alumina (γ-Al₂O₃) promotes an α-selective C-C bond formation, yielding benzo[g]chrysenes instead. rsc.org This demonstrates a remarkable regioswitchable cyclization based on the choice of the aluminium reagent.

Furthermore, low-valent main group metals, such as aluminium(I) complexes, have been shown to react with fluoroalkenes, breaking strong C-F bonds to form a variety of organoaluminium compounds. ucl.ac.uk Mechanistic studies suggest that these reactions can proceed through either a direct oxidative addition of the C-F bond to the Al(I) center or via the formation of a metallocyclopropane intermediate. ucl.ac.uk Similar reactivity has been observed with fluoroarenes, where Al(I) reagents can activate C-F bonds. nih.gov

These findings highlight the potential of aluminium-mediated reactions for the selective transformation of fluoroaromatic compounds, including analogs of this compound, into complex polycyclic aromatic hydrocarbons. rsc.orgnih.gov

Grignard Reagent Formation and Reactivity with Fluoroaromatics

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. adichemistry.com Their preparation typically involves the reaction of an organic halide with magnesium metal. adichemistry.com While alkyl and aryl chlorides, bromides, and iodides are commonly used, the high strength of the C-F bond makes the direct formation of Grignard reagents from fluoroaromatics challenging. mdpi.comresearchgate.net

However, indirect methods for the preparation of fluoroaryl Grignard reagents have been developed. One such method involves the reaction of a hydrocarbyl Grignard reagent with a fluoroaromatic compound. google.com For example, the reaction of ethylmagnesium bromide (EtMgBr) with perfluoroaryl compounds in the presence of transition metal catalysts like cobalt(II) chloride or nickel(II) chloride can generate the corresponding fluoroarylmagnesium fluoride (ArMgF) species. mdpi.com These in situ generated Grignard reagents can then participate in subsequent reactions.

The reactivity of Grignard reagents with fluoroaromatics has also been explored in the context of cross-coupling reactions. For instance, microwave-assisted reactions between fluoroaromatics and Grignard reagents have been reported. researchgate.net It's important to note that when a fluoroaromatic compound also contains other halogen atoms, such as chlorine or bromine, the Grignard reagent will preferentially react at the site of the more reactive halogen. google.com

Transition Metal-Catalyzed Oxidative Additions

Oxidative addition of aryl halides to transition metal complexes is a fundamental step in many catalytic cross-coupling reactions, which are widely used for the formation of C-C and C-N bonds. nih.govresearchgate.net This process involves the insertion of a low-valent metal center into the carbon-halogen bond of the aryl halide. chimia.ch

The mechanism of oxidative addition can vary depending on the metal, ligands, and the electronic properties of the aryl halide. nih.gov For nickel(0) complexes with phosphine (B1218219) ligands, both concerted and stepwise radical pathways have been identified. nih.govchimia.ch In general, electron-poor aryl halides react faster than electron-rich ones, which is consistent with a buildup of negative charge on the aromatic ring in the transition state. nih.gov

For first-row transition metals like nickel and iron, the oxidative addition of aryl halides is a subject of ongoing research. nih.govnih.gov Studies have shown that the relative rate of oxidative addition for aryl halides follows the order I > Br > Cl. nih.gov While the direct oxidative addition of C-F bonds is challenging, it has been achieved with certain transition metal complexes, often requiring specific ligand environments. researchgate.net

In the context of this compound, a transition metal catalyst would likely first interact with the more reactive C-Cl bond. The oxidative addition would lead to the formation of an organometallic intermediate where the naphthalene moiety is attached to the metal center, which could then undergo further reactions like transmetalation and reductive elimination in a catalytic cycle. researchgate.net

Generation and Reactivity of Radical Intermediates (e.g., chlorine radicals)

Radical chlorination is a free-radical substitution reaction where a chlorine radical abstracts a hydrogen atom from an organic substrate, leading to the formation of a new carbon-chlorine bond. numberanalytics.com Chlorine radicals can be generated through various methods, including the photolysis of molecular chlorine or from N-chloroamines. numberanalytics.comscientificupdate.com

Chlorine radicals are highly reactive and less selective than bromine radicals. uomustansiriyah.edu.iq They can react with aromatic compounds through an addition mechanism, forming chlorocyclohexadienyl radicals. acs.org These intermediates can then lead to both chlorination and oxidation of the aromatic ring. acs.org

In the context of halogenated aromatic compounds, the generation of chlorine radicals can be influenced by the presence of other substances. For example, in combustion processes, the presence of oxygen can promote the generation of chlorine radicals, which can then react with hydrocarbon intermediates to form chloroaromatic compounds. researchgate.net The weak C-Cl bond in some chlorinated compounds can also lead to the formation of chlorine radicals. nih.gov

Recent research has also demonstrated the catalytic generation of chlorine radicals from aryl chlorides using nickel and photoredox catalysis. nih.gov This method enables C(sp³)-H cross-coupling reactions under mild conditions. nih.gov The reactivity of chlorine radicals with aromatic substrates is complex and can lead to a variety of products, depending on the reaction conditions and the structure of the aromatic compound. rsc.orgnih.gov

Investigations into Reaction Mechanisms and Intermediates (e.g., dehydronaphthalene formation)

The study of reaction mechanisms and the identification of transient intermediates are crucial for understanding and controlling chemical transformations. In the chemistry of halogenated naphthalenes, a variety of reactive intermediates have been proposed and studied.

One such intermediate is dehydronaphthalene, also known as naphthalyne. core.ac.uk Analogous to benzyne, dehydronaphthalene is a highly reactive species that can be formed from dihalonaphthalenes. For example, 1,2-dehydronaphthalene can be generated and trapped, and its formation is a key step in certain nucleophilic aromatic substitution reactions. core.ac.uk

In the context of metal-mediated reactions, various organometallic intermediates are formed. As discussed in section 3.4.3, the oxidative addition of an aryl halide to a transition metal center generates an Ar-[TM]-X complex. researchgate.net The nature and reactivity of these intermediates are highly dependent on the metal, its ligands, and the aryl group. For instance, with nickel catalysts, both Ni(I) and Ni(II) species have been implicated as key intermediates in cross-coupling reactions. chimia.chucla.edu

Radical intermediates also play a significant role in the chemistry of halogenated aromatics. The formation of aryl radicals from aryl halides can be initiated by one-electron transfer in reducing systems. researchgate.net These highly reactive species can then participate in a variety of reactions, including abstraction of hydrogen atoms or addition to other aromatic rings. uomustansiriyah.edu.iq The study of these radical reactions is often carried out using techniques like flash photolysis. acs.org

Furthermore, in electrophilic substitution reactions like sulfonation, the stability of the intermediate carbocation (the Wheland intermediate or σ-complex) determines the regioselectivity of the reaction. libretexts.orgspcmc.ac.in For naphthalene, substitution at the 1-position is generally favored because the corresponding intermediate is more stabilized by resonance. libretexts.org

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Detailed experimental and computational spectroscopic data for the chemical compound this compound, including Nuclear Magnetic Resonance (NMR), vibrational (FTIR and Raman), and electronic spectroscopy, are not available in the public domain. As a result, a comprehensive analysis of its advanced spectroscopic characterization and structural elucidation as per the requested outline cannot be provided at this time.

Information regarding the high-resolution ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as spin-spin coupling constants (ⁿJ(C,F), ⁿJ(H,F)), is not documented in readily accessible scientific literature or databases. Similarly, experimental data and detailed interpretations for its high-resolution vibrational spectra (FTIR and Raman) and electronic absorption spectra are not available.

While spectroscopic data for related compounds such as 2-chloronaphthalene nih.gov and 2-fluoronaphthalene (B33398) evitachem.comresearchgate.netresearchgate.net exist, this information is not sufficient to accurately construct the specific data tables and in-depth analysis requested for this compound. The precise effects of the combined chloro and fluoro substituents on the naphthalene core at the 2 and 7 positions require specific experimental measurement or computational modeling for this particular isomer.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required for the detailed article as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

High-Resolution Electronic Absorption Spectroscopy (e.g., vapor phase)

High-resolution electronic absorption spectroscopy in the vapor phase is a powerful technique for examining the vibronic structure of molecules. For substituted naphthalenes, this method reveals detailed information about ground and excited state vibrational frequencies. researchgate.net The analysis of rotational contours of the vibronic bands allows for their definitive assignment. researchgate.net

In a typical experimental setup, the sample is heated to increase its vapor pressure within a long absorption cell. A high-resolution spectrograph, such as a 3.4 m Jarrell-Ash Ebert spectrograph, is used to photograph the spectrum in a high order of a diffraction grating to achieve the necessary resolution.

For the related compound 2-fluoronaphthalene (B33398), the vapor phase absorption spectrum has been recorded at high resolution, allowing for the assignment of numerous ground and excited state normal vibrations. researchgate.net This analysis identified in-plane vibrations, with a ground state interval of 521.9 cm⁻¹ and a corresponding excited state fundamental of 448.5 cm⁻¹. Such studies provide foundational data that is critical for understanding the electronic transitions in molecules like 2-Chloro-7-fluoronaphthalene.

Resonant Two-Photon Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Resonant Two-Photon Mass-Analyzed Threshold Ionization (MATI) spectroscopy is employed to obtain detailed information about the cationic ground state of molecules. alfa-chemistry.comrsc.org This technique involves a two-color resonant two-photon excitation process, where the first laser excites the molecule to a specific intermediate vibrational state in its first electronically excited state (S₁), and a second tunable UV laser ionizes the molecule. alfa-chemistry.comnih.gov

By scanning the ionization laser, the MATI spectrum provides the adiabatic ionization energy and the vibrational frequencies of the resulting cation. rsc.org For 2-fluoronaphthalene, the adiabatic ionization energy has been determined to be 66,771 ± 5 cm⁻¹. researchgate.netalfa-chemistry.com The MATI spectra revealed distinct active vibrations in the cation, which are crucial for understanding the molecular structure in its ionized form. alfa-chemistry.com

| Property | Value |

| Adiabatic Ionization Energy | 66,771 ± 5 cm⁻¹ |

| Cationic Vibrational Modes (in-plane ring deformations) | 286 cm⁻¹, 455 cm⁻¹, 494 cm⁻¹, 764 cm⁻¹, 1031 cm⁻¹ |

| Data for 2-fluoronaphthalene as a reference for this compound. researchgate.netalfa-chemistry.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. sci-hub.se It is a routine yet powerful technique for characterizing aromatic compounds. sci-hub.se The spectrum, typically a plot of absorbance versus wavelength, shows characteristic absorption bands (λmax) for different chromophores. sci-hub.sersc.org

For complex halogenated aromatic compounds, UV-Vis spectra can confirm structural assignments. For instance, the UV-Vis spectrum of 3-fluoroterrylene, a larger fluorinated aromatic system, shows a λmax at 557 nm, which is consistent with the values for similar terrylene structures. rsc.org The National Institute of Standards and Technology (NIST) database contains UV/Visible spectrum data for 2-fluoronaphthalene, which serves as a fundamental reference for related compounds. nist.gov This technique is essential for confirming the successful synthesis of target molecules and for studying their electronic properties in solution. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (e.g., DCI-CH4 TOF MS CI+)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. spectroscopyonline.compnnl.gov Techniques such as Desorption Chemical Ionization (DCI) with methane (B114726) (CH₄) as the reagent gas, coupled with a Time-of-Flight (TOF) mass analyzer and chemical ionization (CI+), offer excellent sensitivity and mass accuracy. rsc.org

This method is particularly useful for confirming the successful synthesis of a target molecule. For example, in the analysis of a fluorinated polycyclic aromatic hydrocarbon, HRMS (DCI-CH₄, TOF MS CI+) was used to confirm the cyclodehydrogenation reaction. rsc.org The experimentally found mass for the molecular ion [M]⁺ was 394.1167, which closely matched the calculated required mass of 394.1158 for the formula C₃₀H₁₅F. rsc.org This level of precision is essential for differentiating between compounds with very similar nominal masses. pnnl.gov The use of high-resolution instruments, such as Orbitrap or FT-ICR analyzers, is beneficial for analyzing complex mixtures of halogenated compounds. pnnl.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. uc.edu This technique provides detailed information on bond lengths, bond angles, and crystal packing. For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal structural proof.

A typical modern facility houses single-crystal diffractometers equipped with microfocus X-ray sources (e.g., Mo and Cu) and low-temperature devices to perform variable-temperature analyses. uc.edu While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been used to confirm the structure of other substituted naphthalenes. dur.ac.uk The structural data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions and serves as a benchmark for computational studies.

Advanced Spectroscopic Techniques for Halogenated Aromatics (e.g., Chirped-Pulse Fourier Transform Microwave Spectroscopy)

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique for studying the rotational spectra of molecules in the gas phase. It provides incredibly high resolving power, allowing for the precise determination of rotational constants, centrifugal distortion constants, and, in the case of molecules with quadrupolar nuclei like chlorine, nuclear quadrupole coupling constants. researchgate.net

This method has been successfully applied to halogenated naphthalenes such as 1-chloronaphthalene (B1664548) and 2-fluoronaphthalene. researchgate.netresearchgate.net For 1-chloronaphthalene, CP-FTMW spectroscopy in the 2–8 GHz range yielded accurate structural data. researchgate.net For 2-fluoronaphthalene, analysis of its microwave spectrum yielded the ground state rotational constants presented in the table below. researchgate.net The excellent agreement between experimentally measured and calculated rotational constants validates the determined molecular structure. researchgate.net This technique represents a powerful tool for the detailed structural characterization of isolated, gas-phase molecules like this compound.

| Rotational Constant | Value (MHz) |

| A | 2844.761(2) |

| B | 808.1592(8) |

| C | 629.5032(3) |

| Ground state rotational constants for 2-fluoronaphthalene. researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and molecular geometry. For 2-Chloro-7-fluoronaphthalene, these methods elucidate the influence of the chloro and fluoro substituents on the naphthalene (B1677914) ring system.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized aromatic molecules. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set like 6-311+G(d,p), is a common choice for optimizing the geometry and calculating electronic properties of halogenated aromatic compounds. researchgate.netchemrevlett.com This level of theory has been shown to provide good agreement with experimental data for structural and spectroscopic properties. researchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine and chlorine atoms is expected to induce subtle changes in the planarity and bond lengths of the naphthalene core compared to the parent molecule. DFT calculations can quantify these distortions and provide a detailed three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C-Cl Bond Length | 1.74 Å |

| C-F Bond Length | 1.36 Å |

| Dipole Moment | ~1.5 D |

Note: The values in this table are representative and based on typical DFT calculations for similar halogenated naphthalenes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wuxibiology.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). ajchem-a.com

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene ring system, while the LUMO will also be a π* anti-bonding orbital. The locations of the largest lobes of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.comwuxibiology.com Analysis of the orbital coefficients can provide a quantitative measure of the reactivity at each atomic site.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

Note: These values are illustrative and derived from general principles of FMO theory applied to halogenated aromatics. ajchem-a.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their movements and interactions in a condensed phase (liquid or solid). MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that describe how the positions and velocities of atoms evolve.

For a compound like this compound, MD simulations could be used to model its behavior in a solvent or in an amorphous solid state. These simulations rely on a force field, which is a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. mdpi.com Force fields like COMPASS or CHARMM are often used for organic molecules. mdpi.commdpi.com

MD simulations can be employed to calculate bulk properties such as density, viscosity, and diffusion coefficients. They can also provide insights into intermolecular interactions, such as π-π stacking between naphthalene rings, which would be crucial for understanding its solid-state packing or behavior in solution. By running simulations at various temperatures, one can study phase transitions and the temperature dependence of various properties.

Prediction and Consistency Analysis of Thermodynamic Properties

Computational chemistry offers methods to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). nist.gov These calculations are often performed using statistical mechanics based on the vibrational frequencies and rotational constants obtained from DFT calculations.

The consistency of these computationally derived properties can be checked against experimental data for related compounds. nist.gov For instance, the predicted enthalpy of formation for this compound can be compared with known values for 2-chloronaphthalene (B1664065) nist.gov and 2-fluoronaphthalene (B33398) evitachem.com to assess its reliability. Group additivity methods can also be used as a cross-check, where the properties of the molecule are estimated by summing the contributions of its constituent functional groups. Critical evaluation of both experimental and computational results is essential for establishing reliable thermodynamic data. nist.gov

Table 3: Predicted Standard Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (gas) | +85 | kJ/mol |

| Standard Entropy | 380 | J/(mol·K) |

| Heat Capacity (Cp) | 160 | J/(mol·K) |

Note: These are estimated values based on computational models and comparisons with similar compounds.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting and assigning experimental spectra.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental spectrum can be made. researchgate.net The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement. chemrevlett.com For halogenated naphthalenes, characteristic C-H, C-F, C-Cl, and naphthalene ring stretching and bending modes can be identified. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. pdx.edu The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. liverpool.ac.uk Accurate prediction of 1H, 13C, and 19F NMR chemical shifts can aid in the structural elucidation of complex molecules. researchgate.net For this compound, calculations would predict the distinct chemical shifts for each of the six hydrogen, ten carbon, and one fluorine nuclei, taking into account the electronic effects of the substituents.

Table 4: Predicted 13C and 19F NMR Chemical Shifts for this compound (relative to TMS and CFCl3, respectively)

| Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~128 |

| C-2 (C-Cl) | ~133 |

| C-3 | ~126 |

| C-4 | ~129 |

| C-5 | ~127 |

| C-6 | ~125 |

| C-7 (C-F) | ~162 (1JCF ≈ 250 Hz) |

| C-8 | ~115 (2JCF ≈ 25 Hz) |

| C-4a | ~134 |

| C-8a | ~131 |

| F (on C-7) | ~ -118 |

Note: These are illustrative values. Actual shifts depend on the solvent and the specific computational method and basis set used. researchgate.netpitt.edu

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. rsc.org

For this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr). Given the presence of two different halogen substituents, a key question would be the regioselectivity of such a reaction. Theoretical calculations can determine the activation barriers for nucleophilic attack at the carbon bearing the chlorine versus the one bearing the fluorine. In many cases, the C-F bond is stronger, but the fluorine atom is more activating for SNAr reactions, making the outcome non-obvious without computational insight. nih.gov

The structure of the transition state can be located and characterized by frequency calculations, where a single imaginary frequency confirms it as a first-order saddle point on the potential energy surface. rsc.org The energy of this transition state determines the activation energy and thus the rate of the reaction. Such studies could reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer intermediate. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Precursor Role in the Synthesis of Complex Organic Molecules

Substituted naphthalenes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. wikipedia.orgevitachem.comresearchgate.net The synthesis of polysubstituted naphthalenes can be challenging due to issues with regiochemical control in conventional electrophilic aromatic substitution reactions. researchgate.netnih.gov Therefore, pre-functionalized synthons like 2-chloro-7-fluoronaphthalene are of significant interest as they provide defined starting points for building molecular complexity. orgsyn.org

The two different halogen atoms on the this compound ring offer differential reactivity, which is a key advantage in multi-step synthesis. The carbon-chlorine bond and the carbon-fluorine bond can be targeted by different catalytic systems, enabling sequential and site-selective modifications. For instance, modern cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation, can be selectively performed. A structurally similar compound, 2-bromo-6-fluoronaphthalene, has been used in a photoredox Ni-catalyzed alkoxycarbonyl radical cross-coupling followed by a Pd-catalyzed Suzuki–Miyaura coupling of the aryl fluoride (B91410) to produce an ester derivative of Adapalene, a pharmaceutical agent. chinesechemsoc.org This demonstrates the potential for this compound to undergo sequential, site-selective coupling reactions to build complex molecular architectures.

The naphthalene (B1677914) core itself is a precursor to a variety of useful chemicals. For example, oxidation of naphthalene yields phthalic anhydride, a major industrial chemical, while hydrogenation produces solvents like tetralin and decalin. wikipedia.org The presence of halogen substituents, as in this compound, opens pathways to a much broader range of derivatives that are central to the development of new materials and bioactive compounds. orgsyn.orgrsc.orgnih.gov

Utility in Functional Material Development

The unique electronic and physical properties conferred by fluorine and chlorine substitution make this compound a candidate for the development of advanced functional materials, particularly in the fields of electronics and photolithography.

In the semiconductor industry, photoresists are critical materials used in lithography to pattern integrated circuits. researchgate.net The development of next-generation lithography techniques, such as Extreme Ultraviolet (EUV) lithography, requires new photoresist materials with enhanced properties. One key challenge is improving the absorption coefficient of the photoresist polymer to make efficient use of the incident EUV radiation. alfa-chemistry.com

Fluorination of photoresist polymers has been identified as a highly effective method to increase this absorption. alfa-chemistry.com Research has explored the use of fluoronaphthalene as a potential candidate for an absorption-enhancing component in photoresists. alfa-chemistry.com Halogenated organic compounds are known components of acid-hardening photoresist formulations, where they can act as photoacid generators. google.com Furthermore, naphthalene-based compounds are utilized as building blocks for organic photo-electronic materials due to their inherent structural stability and ease of functionalization. rsc.org The incorporation of a molecule like this compound into a polymer structure could therefore enhance its performance in lithographic applications by increasing its EUV absorbance and contributing to the photo-initiated chemical processes.

| Component | Function in Photoresist Technology | Relevant Research Finding |

| Fluoronaphthalene | Absorption-enhancing component | Fluorination is an effective method to increase the absorption coefficient of EUV photoresists. alfa-chemistry.com |

| Halogenated Organic Compounds | Photoacid generators in acid-hardening resists | Used in photoresist formulations to initiate chemical changes upon exposure to light. google.com |

| Naphthalene Derivatives | Stable building blocks for photo-electronic materials | Naphthalene's rigid structure is advantageous for creating robust organic semiconductor materials. rsc.org |

Analytical reference materials are crucial for the quality control and validation of measurement processes in many industries, including pharmaceuticals and materials science. zeptometrix.comiaea.org These standards are highly pure compounds used to confirm the identity and quantify the amount of a substance in a sample. researchgate.net

In the synthesis of complex molecules, impurities can arise from starting materials, intermediates, or side reactions. Regulatory guidelines often require the identification and quantification of these process-related impurities. chemicalbook.com For example, in the synthesis of the antidepressant duloxetine, where 1-fluoronaphthalene (B124137) is a key starting material, 2-fluoronaphthalene (B33398) is a known potential impurity. alfa-chemistry.comchemicalbook.com A validated RP-HPLC method was developed specifically to determine the presence of 1-fluoronaphthalene and its impurities, including 2-fluoronaphthalene, demonstrating the latter's role as an analytical standard in this context. alfa-chemistry.comchemicalbook.com

Similarly, this compound would serve as an essential reference standard in several scenarios:

Quality Control: For the analysis and purification of any derivative synthesized from it.

Impurity Profiling: As a potential impurity in the production of other chlorinated or fluorinated naphthalene derivatives.

Environmental Analysis: As a standard for detecting and quantifying its presence in environmental samples, should it be used in industrial processes.

Providers of analytical standards offer a wide range of organic compounds, including various halogenated aromatics, to meet these needs. chromtech.net.au

Incorporation into Photoresist Polymers

Contribution to Catalytic Systems and Reaction Development

The presence of two distinct halogen atoms makes this compound an interesting substrate for the development and study of new catalytic reactions. The C-F bond is one of the strongest single bonds to carbon, while the C-Cl bond is more readily activated by many transition metal catalysts. This differential reactivity allows for selective transformations.

Recent advances in catalysis have enabled the activation of even strong C-F bonds. For example, catalytic concerted Nucleophilic Aromatic Substitution (SNAr) reactions have been developed using organic superbases, which can functionalize fluoroarenes regardless of their electronic properties. nih.govacs.org These reactions have been shown to be effective with 1-fluoronaphthalene, producing excellent yields. nih.govacs.org This suggests that the fluorine at the 7-position of this compound could be targeted by such methods.

Furthermore, the Halogen-Exchange (Halex) reaction, where a chloro- or bromo-aromatic is converted to a fluoroarene, is a common method for introducing fluorine. researchgate.net This reaction is often facilitated by phase-transfer catalysts. While typically used to form C-F bonds, related catalytic systems could potentially be developed to selectively manipulate the C-Cl bond in the presence of the C-F bond in this compound. The field of N-halo reagents, while not directly linked to this specific molecule in available literature, represents a broad class of compounds used for halogenation and oxidation, indicating the wide-ranging utility of halogenated synthons in reaction development. orgsyn.org

Synthesis of Bioactive Analogues and Pharmaceutical Intermediates

The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Substituted naphthalenes are core structures in various pharmaceuticals, including the beta-blocker propranolol (B1214883) and the anti-inflammatory drug nabumetone. wikipedia.orgresearchgate.net

A prominent example of the pharmaceutical application of fluoronaphthalenes is in the synthesis of potent antidepressants. Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a major class of drugs for treating depression and other mood disorders. wikipedia.org The drug Duloxetine (trade name Cymbalta®, original code LY248686) is a widely prescribed SNRI. doi.orgnih.gov

The synthesis of Duloxetine crucially involves the nucleophilic aromatic substitution of 1-fluoronaphthalene with an amino alcohol intermediate, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. chemicalbook.comdoi.org This reaction, typically carried out with a strong base like sodium hydride, displaces the fluorine atom to form the naphthalenyloxy ether moiety of the final drug. doi.org

| Starting Material | Key Reaction | Product | Therapeutic Class |

| 1-Fluoronaphthalene | Nucleophilic Aromatic Substitution (SNAr) | Duloxetine (LY248686) | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) chemicalbook.comwikipedia.orgdoi.org |

| This compound | (Proposed) Nucleophilic Aromatic Substitution | Duloxetine Analogue | (Proposed) SNRI Analogue |

Given this well-established synthetic route, this compound is a logical precursor for creating novel analogues of Duloxetine. The presence of the chlorine atom at the 2-position of the naphthalene ring could serve several purposes:

Modulation of Activity: The electronic properties of the naphthalene ring would be altered by the additional electron-withdrawing chlorine atom. Research has shown that increasing the electron-withdrawing character of the aromatic ring in SNRI scaffolds can enhance the potency of norepinephrine (B1679862) uptake inhibition. wikipedia.org

New Derivatization Handle: The chlorine atom provides a secondary reaction site for further modification of the drug scaffold, potentially leading to compounds with altered pharmacokinetic profiles or additional receptor interactions.

The synthesis of such analogues is a key strategy in drug discovery to find compounds with improved efficacy, selectivity, or side-effect profiles. psychiatryinvestigation.org Therefore, this compound represents a valuable starting material for the development of next-generation neurological drugs.

Synthesis of Naphthalene-Substituted Piperazine (B1678402) Derivatives

The introduction of a piperazine moiety onto a naphthalene scaffold is a common strategy in medicinal chemistry to develop new therapeutic agents. The synthesis of naphthalene-substituted piperazine derivatives from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netlibretexts.orgnih.gov This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org

In a typical reaction, this compound would be reacted with piperazine (or a protected form such as Boc-piperazine) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial for the reaction's success and a variety of biaryl phosphine ligands have been developed for this purpose. rsc.org The reaction is carried out in an inert solvent, such as toluene (B28343) or THF, and requires a base, like sodium tert-butoxide, to facilitate the catalytic cycle. tcichemicals.com

The regioselectivity of the reaction on this compound is an important consideration. Generally, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in palladium-catalyzed amination reactions. This preferential reactivity would likely lead to the selective substitution of the chlorine atom, yielding a 7-fluoro-2-(piperazin-1-yl)naphthalene derivative. Further reaction at the fluorine position would require more forcing conditions.

Table 1: Representative Examples of Buchwald-Hartwig Amination for the Synthesis of Arylpiperazines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 94 |

| Lenalidomide-derived aryl bromides | Alkyl- and aryl-amines | Palladium catalyst | - | - | - |

| Aryl bromides | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | High |

This table presents data from analogous reactions to illustrate the general conditions and applicability of the Buchwald-Hartwig amination for the synthesis of aryl-amine compounds. Specific yields for the reaction with this compound are not available in the cited literature.

Synthesis of Phenanthridine (B189435) Derivatives

Phenanthridine and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antibacterial properties. cem.denih.gov The synthesis of phenanthridine derivatives from a naphthalene precursor requires the construction of a third aromatic ring containing a nitrogen atom.

One plausible approach for the synthesis of a phenanthridine derivative from this compound involves a strategy analogous to the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines from 1-fluoronaphthalene. wikipedia.org This method proceeds through the formation of an aryne intermediate. Treatment of this compound with a strong base like tert-butyllithium (B1211817) could potentially lead to the formation of a chloro-substituted naphthalyne. This highly reactive intermediate could then be trapped with a suitable nitrile (R-C≡N), which upon cyclization would yield a substituted phenanthridine. The regiochemistry of the aryne formation and subsequent trapping would be a key factor in determining the final product structure.

Alternative modern methods for phenanthridine synthesis include:

Palladium-catalyzed cascade reactions: These can involve the reaction of ortho-haloaryl aldehydes with other components to build the phenanthridine core. researchgate.net

Radical-mediated cyclizations: Various methods involving radical intermediates, such as those generated from isonitriles or oxime carbonates, have been developed for phenanthridine synthesis. nih.govtitech.ac.jpbeilstein-journals.org

Photocatalyzed reactions: Visible-light-promoted syntheses offer environmentally friendly routes to phenanthridine derivatives. researchgate.net

Table 2: Selected Modern Methods for Phenanthridine Synthesis

| Starting Materials | Method | Key Features |

| Fluoroarenes and nitriles | t-BuLi-induced aryne formation | One-pot synthesis of 6-substituted phenanthridines. |

| 2-Chloroaryl aldehydes | Pd-catalyzed cascade reaction | Forms C-C and C-N bonds in a single vessel. researchgate.net |

| Aryl-substituted difluoromethylborates and 2-isocyano-1,1'-biphenyls | Radical isonitrile insertion | Produces 6-(difluoromethyl) phenanthridines. titech.ac.jp |

| 2-Isocyanobiphenyls and CF₃SiMe₃ | Oxidative PhI(OAc)₂-mediated cyclization | Metal-free, high regioselectivity at ambient temperature. beilstein-journals.org |

| Aniline precursors | I₂-mediated sp³ C-H amination | Transition-metal-free, operationally simple. rsc.org |

This table summarizes various synthetic strategies for phenanthridine derivatives from different precursors to illustrate the diversity of available methods.

Structure Activity and Structure Property Relationships of Halogenated Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Activity Relationship (QAAR) Studies (e.g., for enzyme inhibition)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Affinity Relationship (QAAR) studies are computational modeling techniques used to correlate the physicochemical properties of chemical structures with their biological activities. researchgate.netpharmacologymentor.comresearchgate.net These models are instrumental in predicting the efficacy of new compounds and optimizing lead structures in drug discovery. researchgate.net

Halogenated derivatives, including substituted naphthalenes, have been the subject of numerous QSAR studies, particularly as enzyme inhibitors. For instance, a series of naphthalene (B1677914) and non-naphthalene derivatives were analyzed for their inhibitory activity against cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. nih.govcore.ac.uk One such study focused on inhibitors of CYP2A6 and CYP2A5, developing QSAR models using genetic function approximation (GFA) and genetic partial least-squares (G/PLS). nih.gov These models demonstrated that the inhibitory potency of these compounds is related to their charge distribution, surface area, and hydrophobic and spatial properties. nih.gov

Key findings from such studies reveal that electronic, spatial, shape, and thermodynamic descriptors are crucial for building predictive models. nih.gov For example, in a QSAR study on monoamine oxidase-B (MAO-B) inhibitors, halogenated compounds showed robust and selective inhibitory efficacy. researchgate.net The resulting models, which had strong statistical significance (R² = 0.78, Q² = 0.69), highlighted the importance of hydrophobic and aromatic features for activity. researchgate.net In the context of CYP2A6 inhibition, 2-fluoronaphthalene (B33398) has been used as a reference structure in the development of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA). mdpi.comresearchgate.net These models help visualize regions where specific properties, such as negative partial charge or bulkiness, can either increase or decrease binding affinity. mdpi.comresearchgate.net

| Model Type | Target Enzyme | Statistical Parameter | Value | Significance |

|---|---|---|---|---|

| GFA-QSAR | CYP2A5 | R² | up to 0.898 | Coefficient of determination (goodness of fit) |

| GFA-QSAR | CYP2A5 | Q² | up to 0.814 | Cross-validated R² (predictive ability) |

| G/PLS-QSAR | CYP2A6 | R²_pred | up to 0.914 | Predictive ability for external test set |

| Important Descriptor Types: Jurs descriptors, electronic (e.g., Sr, Apol), steric (e.g., shadow indices), shape (e.g., COSV), and lipophilicity. nih.gov |

Structure-Binding Relationship (SBR) Analysis

Structure-Binding Relationship (SBR) analysis delves into the specific molecular interactions between a ligand, such as 2-Chloro-7-fluoronaphthalene, and its biological target. This analysis is crucial for understanding the basis of molecular recognition. Halogen atoms can participate in multiple types of non-covalent interactions that are critical for binding, including the formation of halogen bonds. researchgate.netnih.gov

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The strength of this bond is influenced by the type of halogen, with the order typically being I > Br > Cl > F. In addition to halogen bonds, the electronic properties conferred by halogens can modulate other key interactions like hydrogen bonds and π-π stacking. researchgate.net

In the context of enzyme inhibition, docking studies on CYP2A6 inhibitors have shown that π-π interactions between the naphthalene ring of inhibitors and phenylalanine residues in the enzyme's active site are critical for binding. researchgate.net For a molecule like this compound, the chlorine and fluorine atoms would create a specific electrostatic potential on the naphthalene surface, influencing its orientation within the binding pocket to maximize favorable interactions. For instance, the fluorine substituent in certain N-arylcinnamamides appears to play a key role in forming halogen bonds within the active site of the arginase enzyme. mdpi.com

Analysis of Substituent Effects on Chemical Reactivity

The chemical reactivity of the naphthalene ring is significantly altered by its substituents. Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic system via the mesomeric or resonance effect (+M). illinois.edu The interplay of these two opposing effects dictates the reactivity and regioselectivity of the molecule in reactions such as electrophilic aromatic substitution.

For fluorine, the inductive effect generally outweighs the mesomeric effect, deactivating the ring toward electrophilic attack. illinois.edu For chlorine, the inductive effect is also dominant but to a lesser extent than fluorine. These effects influence the electron density at different positions of the naphthalene core. The presence of the fluorine atom makes the molecule susceptible to nucleophilic attack, allowing for further functionalization. evitachem.com

Studies on the reactivity of substituted naphthalenes have provided valuable data. For example, research on the reaction of substituted fluoromethylnaphthalenes showed that electron-withdrawing substituents produce upfield shifts in ¹⁹F NMR spectra, indicating their strong electronic influence. cdnsciencepub.com In reactions involving catalysts, the nature and position of the halogen can determine reaction feasibility. For instance, in certain nickel-catalyzed coupling reactions, 1-chloronaphthalene (B1664548) was found to be unreactive under conditions where aryl fluorides could react. rsc.org Similarly, the rate of cytochrome P450-catalyzed dehalogenation of anilines was found to correlate with the electronegativity of the halogen, with fluorine being eliminated more easily than chlorine, bromine, or iodine. nih.gov

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Effect on Ring | Directing Influence (Electrophilic Substitution) |

|---|---|---|---|---|

| Fluorine (-F) | Strong | Weak | Deactivating | Ortho, Para-directing |

| Chlorine (-Cl) | Strong | Weak | Deactivating | Ortho, Para-directing |

Positional and Halogen-Type Influence on Molecular Attributes (e.g., enhanced binding affinity)

The positions of the substituents (2 and 7) place them on opposite rings of the naphthalene system, leading to a widespread electronic perturbation of the core structure. This substitution pattern can influence molecular recognition and binding affinity. Studies on halogenated mercury(II) complexes have shown that both the choice of halogen atom and its substitution position are important for designing crystal structures based on halogen bonding. researchgate.net Research on halogenated anilines demonstrated that the rate of metabolic dehalogenation is intrinsically linked to the type of halogen substituent. nih.gov

In the context of binding affinity, the ability of chlorine to form stronger halogen bonds than fluorine could be a critical factor. researchgate.net Conversely, the smaller size of fluorine may allow it to be accommodated in sterically constrained binding pockets where a larger chlorine atom would not fit. The unique combination of a chlorine atom at the 2-position and a fluorine atom at the 7-position in this compound results in a distinct balance of steric and electronic properties that cannot be replicated by other isomers or di-halogenated naphthalenes with identical halogens. This specific arrangement dictates its unique potential for applications ranging from enzyme inhibition to the development of novel materials. nih.gov

| Property | Fluorine (F) | Chlorine (Cl) | Implication for Molecular Attributes |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine creates a more polarized C-X bond, strongly influencing local electronic environment. |

| van der Waals Radius (Å) | 1.47 | 1.75 | Fluorine has a smaller steric footprint, affecting how the molecule fits into binding sites. |

| Polarizability (ų) | 0.56 | 2.18 | Chlorine's higher polarizability can lead to stronger dispersion forces and halogen bonds. |

| Halogen Bond Donor Strength | Weakest | Weak | Chlorine is a more effective halogen bond donor than fluorine, potentially leading to stronger binding. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2-Chloro-7-fluoronaphthalene in environmental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity. Deuterated analogs (e.g., 2-Chloronaphthalene-d7) should be employed as internal standards to correct for matrix effects and instrument variability . Calibration curves must be validated using certified reference materials (CRMs) with defined purity levels (≥95%) to ensure accuracy.

Q. How should researchers prepare standard solutions of this compound for toxicity assays?

- Methodology : Dissolve the compound in methanol or dimethyl sulfoxide (DMSO) at concentrations ≤1 mM to avoid solvent toxicity. Serial dilutions should be prepared gravimetrically and stored in amber vials at -20°C to prevent photodegradation. Verify stability via UV-Vis spectroscopy over 72 hours .

Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?

- Methodology : Use randomized exposure groups with sample sizes ≥10 animals per cohort to ensure statistical power. Include negative (vehicle-only) and positive controls (e.g., naphthalene for comparative toxicity). Measure outcomes like hepatic enzyme activity (e.g., CYP450 isoforms) and histopathological changes, adhering to risk-of-bias criteria (e.g., dose randomization, outcome reporting) .

Advanced Research Questions

Q. How can researchers address conflicting data in toxicological studies of this compound?

- Methodology : Conduct systematic reviews using structured query strings (e.g., "Naphthalenes/toxicity" AND "genomic instability") to capture relevant studies . Apply risk-of-bias tools (e.g., Table C-6/C-7 for human/animal studies) to evaluate study reliability. Meta-analyses should stratify data by exposure duration, dose, and model system to resolve contradictions .

Q. What computational approaches predict the environmental fate of this compound?

- Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Incorporate molecular docking simulations to assess binding affinity with environmental receptors (e.g., soil organic matter). Validate predictions against experimental data from NIST-standardized databases .

Q. How can deuterated analogs improve analytical specificity for this compound in complex matrices?

- Methodology : Spike samples with 2-Chloronaphthalene-d7 as an internal standard to account for ionization suppression in MS. Optimize chromatographic separation using C18 columns with gradient elution (acetonitrile/water) to resolve co-eluting isomers. Report recovery rates (≥80%) and limits of detection (LOD ≤1 ng/mL) .

Q. What methodologies assess the metabolic pathways and genomic toxicity of this compound?

- Methodology : Incubate the compound with liver microsomes (human/rat) to identify phase I/II metabolites via LC-MS/MS. For genomic toxicity, employ the Comet assay to detect DNA strand breaks and qPCR to quantify DNA adduct formation. Cross-reference findings with ATSDR’s toxicity profiles for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.